4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid
Description
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid is a bicyclic carboxylic acid derivative characterized by a norbornane (bicyclo[2.2.1]heptane) moiety linked via an ether oxygen to a 4-oxobutanoic acid chain. The bicyclic system may enhance metabolic stability and binding affinity in biological systems, while the 4-oxobutanoic acid moiety offers reactivity for further derivatization or coordination with metal ions .
Properties
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyloxy)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-10(13)3-4-11(14)15-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLHQOQJMVNMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2OC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid typically involves the reaction of bicyclo[2.2.1]hept-2-ene with maleic anhydride under controlled conditions. The reaction proceeds through a Diels-Alder cycloaddition, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
On an industrial scale, the production of 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bicyclic ring system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylated or halogenated bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid with structurally related 4-oxobutanoic acid derivatives, highlighting key differences in substituents, physicochemical properties, and biological activities.
Structural and Functional Insights:
Substituent Effects on Lipophilicity: The bicyclo[2.2.1]heptane group in the target compound increases steric bulk and lipophilicity compared to simpler substituents like allyloxy (logP ~1.5 vs. ~0.8 for allyloxy) . This may enhance membrane permeability in drug design. Amino-linked derivatives (e.g., 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid) exhibit reduced solubility due to hydrogen-bonding interactions, limiting their pharmacokinetic profiles .
Biological Activity: hTS Inhibition: The bicyclo[2.2.1]heptane analog shares structural similarities with 4-oxobutanoic acid derivatives reported as human thymidylate synthase (hTS) inhibitors, a target in cancer therapy . COX-2 Inhibition: Chlorinated phenyl derivatives (e.g., 4-(3,5-dichlorophenyl)-4-oxobutanoic acid) show potent COX-2 inhibitory activity (IC50 < 1 µM), suggesting that electron-withdrawing groups enhance target binding .
Thermal and Chemical Stability: 4-(Allyloxy)-4-oxobutanoic acid undergoes thermal degradation at 154–158°C, forming succinic anhydride and allyl alcohol, while the bicyclo analog’s rigid structure likely improves thermal stability .
Synthetic Versatility: The norbornane core enables diverse functionalization (e.g., carboxylation, esterification) for tailored applications, as seen in methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate .
Biological Activity
Overview
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid is an organic compound notable for its unique bicyclic structure fused with a butanoic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
- IUPAC Name : 4-(2-bicyclo[2.2.1]heptanyloxy)-4-oxobutanoic acid
- Molecular Formula : C11H16O4
- CAS Number : 308289-58-9
The biological activity of 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bicyclic structure facilitates unique binding interactions, influencing various biochemical pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator of certain receptors, affecting signal transduction mechanisms.
Antiplatelet Activity
Research indicates that related compounds exhibit significant antiplatelet activity, particularly through the inhibition of thromboxane A2 (TXA2) receptors. For instance, analogs of bicyclo[2.2.1]heptane derivatives have demonstrated the ability to inhibit platelet aggregation induced by TXA2 . This suggests that 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid could possess similar properties, making it a candidate for further investigation in cardiovascular therapeutics.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of bicyclic compounds in general, with some studies suggesting that they may protect neuronal cells from oxidative stress and apoptosis . This area warrants further exploration for 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid.
Case Studies
- Thromboxane A2 Receptor Studies :
- Biological Assays :
Comparative Analysis
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid | Structure | Potential antiplatelet and antimicrobial activity | Unique bicyclic structure |
| Bicyclo[3.3.0]octane derivatives | Similar bicyclic structure | Antimicrobial properties | Established activity in literature |
| Bicyclo[3.3.1]nonane derivatives | Different bicyclic structure | Neuroprotective effects | Under investigation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
